4-Bromo-3-hydroxynaphthalene-2-carbaldehyde
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Overview
Description
4-Bromo-3-hydroxynaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde typically involves the bromination of 3-hydroxynaphthalene-2-carbaldehyde. One common method is the reaction of 3-hydroxynaphthalene-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-Bromo-3-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
4-Bromo-3-hydroxynaphthalene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxynaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom, hydroxyl group, and aldehyde group. These functional groups can participate in various reactions, such as nucleophilic substitution, oxidation, and reduction, leading to the formation of different products.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
4-Bromo-3-hydroxynaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
3-Hydroxynaphthalene-2-carbaldehyde: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-naphthaldehyde:
4-Bromo-3-nitronaphthalene-2-carbaldehyde: This compound contains a nitro group instead of a hydroxyl group, leading to different chemical properties and reactivity.
The presence of the bromine atom and hydroxyl group in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H7BrO2 |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-bromo-3-hydroxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-10-9-4-2-1-3-7(9)5-8(6-13)11(10)14/h1-6,14H |
InChI Key |
AHFUJYDEXFGVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C=O |
Origin of Product |
United States |
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